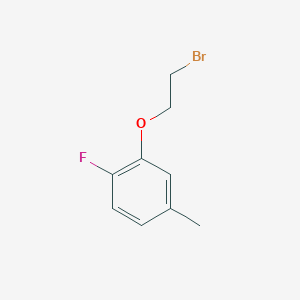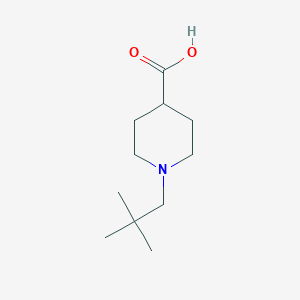![molecular formula C11H23NO B1400086 3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol CAS No. 1492942-68-3](/img/structure/B1400086.png)
3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol
Descripción general
Descripción
“3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol” is a chemical compound with the IUPAC name 3-amino-2-(cyclobutylmethyl)propan-1-ol . It has a molecular weight of 179.69 . The compound is in the form of an oil at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H17NO.ClH/c9-5-8(6-10)4-7-2-1-3-7;/h7-8,10H,1-6,9H2;1H . This indicates that the compound contains a cyclobutyl group, a methyl group, a propan-2-yl group, and an amino group attached to a propan-1-ol backbone.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 179.69 .Aplicaciones Científicas De Investigación
Antifungal Activity :
- A study by Zambrano-Huerta et al. (2019) demonstrated the synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, showing high activity against Candida spp. strains. This suggests potential applications of similar compounds in antifungal treatments (Zambrano-Huerta et al., 2019).
Anticancer Properties :
- Sharma et al. (2010) reported the synthesis of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluated as Src kinase inhibitors and for anticancer activity. This indicates the potential use of related compounds in cancer therapy (Sharma et al., 2010).
Corrosion Inhibition :
- Research by Gao, Liang, and Wang (2007) synthesized tertiary amines from 1,3-di-amino-propan-2-ol, showing effectiveness as anodic inhibitors for carbon steel corrosion. This suggests applications in materials science and engineering (Gao, Liang, & Wang, 2007).
Antimicrobial Agents :
- A study by Jafarov et al. (2019) focused on the synthesis of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, showing their efficiency as antimicrobial agents, indicating potential applications in medical and health sciences (Jafarov et al., 2019).
Fluorescent Markers for Biodiesel Quality Control :
- Pelizaro et al. (2019) evaluated the toxic effects of triazoanilines synthesized from cardanol and glycerol, showing potential as safe fluorescent markers for monitoring biodiesel quality, highlighting applications in environmental sciences and industry (Pelizaro et al., 2019).
Cardioselective Beta-Adrenoceptor Blocking Agents :
- Research by Rzeszotarski et al. (1979) synthesized 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, which were found to have substantial cardioselectivity, indicating their potential use in cardiovascular treatments (Rzeszotarski et al., 1979).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-[cyclobutylmethyl(propan-2-yl)amino]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO/c1-10(2)12(7-4-8-13)9-11-5-3-6-11/h10-11,13H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFVDPIYGMUOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCCO)CC1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylic acid 5,5-dioxide](/img/structure/B1400003.png)
![2-[1-(Trifluoroacetyl)azetidin-3-yl]acetic acid](/img/structure/B1400004.png)
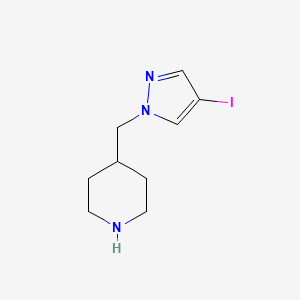
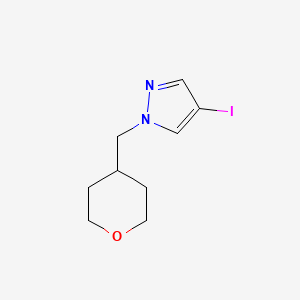
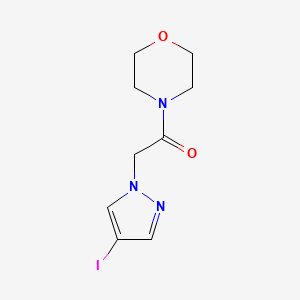
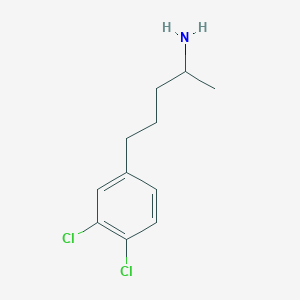
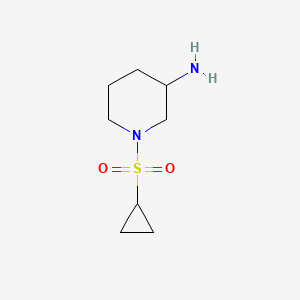
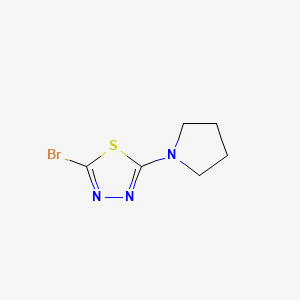

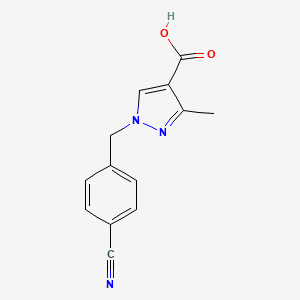
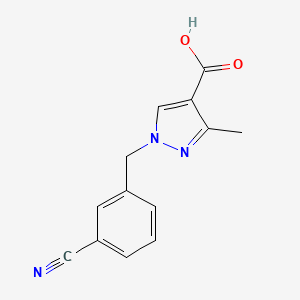
![Benzoic acid, 4-[[(phenylmethoxy)amino]methyl]-, methyl ester](/img/structure/B1400023.png)
